Propanimidic acid, 2-hydroxy-2-methyl-, 1-methylethyl ester
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Overview
Description
Propanimidic acid, 2-hydroxy-2-methyl-, 1-methylethyl ester is a chemical compound with a unique structure that includes a hydroxyl group, a tertiary alcohol, and an ether group. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propanimidic acid, 2-hydroxy-2-methyl-, 1-methylethyl ester typically involves the esterification of 2-hydroxy-2-methylpropanimidic acid with isopropanol. The reaction is usually carried out under acidic conditions to facilitate the esterification process. Common catalysts used in this reaction include sulfuric acid or p-toluenesulfonic acid .
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale esterification processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques such as distillation and crystallization .
Chemical Reactions Analysis
Types of Reactions
Propanimidic acid, 2-hydroxy-2-methyl-, 1-methylethyl ester undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different esters or amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Ketones or aldehydes.
Reduction: Alcohols.
Substitution: Various esters or amides depending on the nucleophile used.
Scientific Research Applications
Propanimidic acid, 2-hydroxy-2-methyl-, 1-methylethyl ester has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.
Biology: Employed in biochemical assays and as a substrate in enzymatic reactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the manufacture of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Propanimidic acid, 2-hydroxy-2-methyl-, 1-methylethyl ester involves its interaction with various molecular targets and pathways. The hydroxyl group and ester functionality allow it to participate in hydrogen bonding and other interactions with biological molecules. These interactions can modulate enzyme activity, receptor binding, and other cellular processes .
Comparison with Similar Compounds
Similar Compounds
Propanoic acid, 2-hydroxy-2-methyl-, methyl ester: Similar structure but with a methyl ester group instead of an isopropyl ester.
Propanoic acid, 2-methyl-, 1-methylethyl ester: Lacks the hydroxyl group present in Propanimidic acid, 2-hydroxy-2-methyl-, 1-methylethyl ester.
Uniqueness
This compound is unique due to its combination of a hydroxyl group, tertiary alcohol, and ether group. This unique structure imparts distinct chemical reactivity and biological activity, making it valuable in various applications .
Properties
CAS No. |
718646-17-4 |
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Molecular Formula |
C7H15NO2 |
Molecular Weight |
145.20 g/mol |
IUPAC Name |
propan-2-yl 2-hydroxy-2-methylpropanimidate |
InChI |
InChI=1S/C7H15NO2/c1-5(2)10-6(8)7(3,4)9/h5,8-9H,1-4H3 |
InChI Key |
HBQAZOMLRMWMGL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC(=N)C(C)(C)O |
Origin of Product |
United States |
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